
GLP-1 receptor agonist 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 11 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has significant therapeutic potential, particularly in the treatment of type 2 diabetes mellitus. Glucagon-like peptide-1 receptor agonists have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby helping to control blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 11 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 11 may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter involves the insertion of the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 11 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, bioavailability, or therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with improved pharmacokinetic properties. For example, oxidation reactions can introduce disulfide bonds that enhance the stability of the peptide, while substitution reactions can introduce functional groups that improve its binding affinity to the glucagon-like peptide-1 receptor .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 11 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and its potential therapeutic applications. In medicine, it is used in the development of treatments for type 2 diabetes mellitus and obesity.
作用機序
The mechanism of action of glucagon-like peptide-1 receptor agonist 11 involves its binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells. This binding activates a signaling cascade that leads to the secretion of insulin, inhibition of glucagon release, and slowing of gastric emptying. The molecular targets involved in this pathway include adenylate cyclase, cyclic adenosine monophosphate, and protein kinase A. These molecules mediate the effects of glucagon-like peptide-1 receptor agonist 11 on glucose metabolism .
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 11 can be compared with other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds share a similar mechanism of action, glucagon-like peptide-1 receptor agonist 11 may have unique properties that make it more effective or safer for certain patient populations. For example, it may have a longer half-life, greater binding affinity, or fewer side effects compared to other glucagon-like peptide-1 receptor agonists .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Tirzepatide (a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist)
特性
分子式 |
C31H31ClFN3O4 |
|---|---|
分子量 |
564.0 g/mol |
IUPAC名 |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1 |
InChIキー |
BWGRQMSFZQCDNS-DEOSSOPVSA-N |
異性体SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


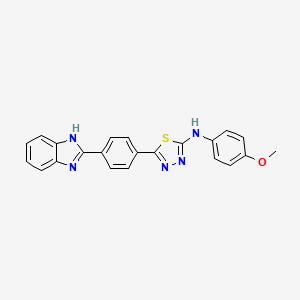
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
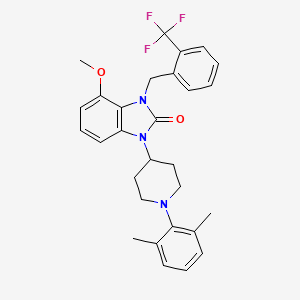
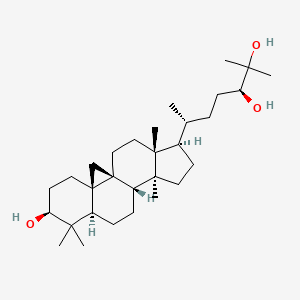
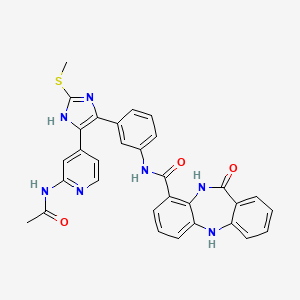
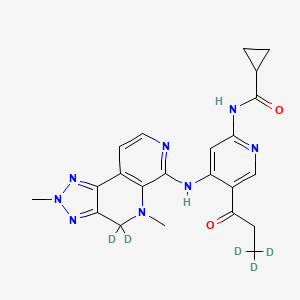
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
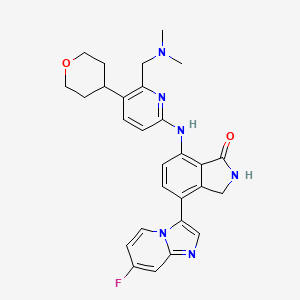

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
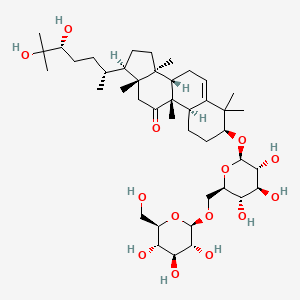
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

